2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and a difluoromethyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide (CF2HBr) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors. It has shown promise in the development of anticancer, antiviral, and anti-inflammatory drugs.
Agrochemicals: Pyrrolopyrimidine derivatives, including this compound, are investigated for their fungicidal and herbicidal properties. They can act as inhibitors of key enzymes in plant pathogens and pests.
Chemical Biology: The compound is used as a tool in chemical biology to study the function of specific proteins and pathways. It can serve as a probe to investigate the role of certain enzymes in cellular processes.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.
6-Chloro-2,4-diaminopyrimidine: This compound has a similar pyrimidine core but with amino groups instead of a pyrrolo ring. It is used as an intermediate in the synthesis of various drugs.
5-Chloro-6-(difluoromethyl)-2-methylpyrimidine: This compound has a similar difluoromethyl group but with a different substitution pattern on the pyrimidine ring
Uniqueness
2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a difluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4ClF2N3 |
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Molecular Weight |
203.57 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF2N3/c8-7-11-2-3-1-4(5(9)10)12-6(3)13-7/h1-2,5H,(H,11,12,13) |
InChI Key |
UMYLBDIZZHXDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)C(F)F |
Origin of Product |
United States |
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